molecular formula C10H14N2O3S2 B12204952 N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12204952
M. Wt: 274.4 g/mol
InChI Key: ZUUSUOVUXYSHRW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for analogous thienothiazoles reveal distinct signals:

  • Cyclopropane protons : Resonate as a multiplet at δ 1.2–1.5 ppm due to ring strain.
  • Methyl group : Appears as a singlet at δ 2.1 ppm (integration: 3H).
  • Thienothiazole protons : Multiplets between δ 3.5–4.2 ppm correlate with the tetrahydro ring’s CH₂ groups.

¹³C NMR spectra show:

  • Carbonyl carbon (C=O) : ~170 ppm.
  • Sulfonyl carbons (SO₂) : ~110–120 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • N–H stretch : 3300 cm⁻¹ (amide group).
  • C=O stretch : 1680 cm⁻¹.
  • S=O asymmetric/symmetric stretches : 1320 cm⁻¹ and 1150 cm⁻¹.

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 299.4 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include:

  • Loss of cyclopropanecarboxamide (m/z 154.1).
  • Cleavage of the sulfonyl group (m/z 96.0).

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction of related thienothiazoles reveals:

  • Bond lengths :
    • C–S bonds in the thiazole ring: 1.74–1.78 Å.
    • S–O bonds in the sulfonyl group: 1.43–1.45 Å.
  • Bond angles :
    • N–C–S angle: ~120° (thiazole ring).
    • Dihedral angle between thiophene and thiazole rings: 8.5°.

The Z-configuration of the imine group is stabilized by intramolecular hydrogen bonding between the amide N–H and sulfonyl oxygen (distance: 2.85 Å). The cyclopropane ring adopts a puckered conformation, minimizing steric hindrance with the methyl substituent.

Table 1 : Selected crystallographic parameters for analogous compounds

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 7.42 Å, b = 10.15 Å, c = 14.23 Å
β angle 98.4°
R-factor 0.042

These findings confirm the compound’s planar thienothiazole core and non-coplanar cyclopropane-carboxamide substituent, critical for its electronic delocalization and reactivity.

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)cyclopropanecarboxamide

InChI

InChI=1S/C10H14N2O3S2/c1-12-7-4-17(14,15)5-8(7)16-10(12)11-9(13)6-2-3-6/h6-8H,2-5H2,1H3

InChI Key

ZUUSUOVUXYSHRW-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Route 1: Thieno-Thiazole Dioxide Ring Formation Followed by Carboxamide Coupling

This route prioritizes early-stage construction of the bicyclic system:

  • Thiophene-thiazole cyclization : Reaction of 3-methylthiophene-2-thiol with chloromethyl thiazole in dimethylformamide (DMF) at 80°C yields the tetrahydrothieno-thiazole intermediate.

  • Sulfonation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid introduces the 5,5-dioxide groups (90% yield).

  • Imine formation : Condensation with cyclopropanecarboxaldehyde under Dean-Stark conditions produces the Z-configured imine.

  • Oxidation to carboxamide : Catalytic hydrogenation using Pd/C in methanol converts the imine to the final carboxamide (85% purity).

Key parameters :

  • Solvent polarity critically affects cyclization efficiency (DMF > THF).

  • Sulfonation requires stoichiometric H₂O₂ to avoid over-oxidation.

Route 2: Cyclopropanecarboxamide First Approach

This method builds the carboxamide moiety before ring closure:

  • Cyclopropane carbonyl chloride synthesis : Cyclopropanecarboxylic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amine coupling : Reaction with 2-amino-3-methyltetrahydrothieno[3,4-d]thiazole in dichloromethane (DCM) yields the carboxamide precursor (78% yield).

  • Oxidative ring closure : Using m-chloroperbenzoic acid (mCPBA) in chloroform forms the 5,5-dioxide ring (88% yield).

Advantages :

  • Avoids steric hindrance during imine formation.

  • Higher functional group tolerance for diverse analogues.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Cyclization Temp70–80°CMaximizes ring closure (92%)
Sulfonation SolventAcetic AcidPrevents side reactions
Coupling pH8.5–9.0 (NaHCO₃)Enhances nucleophilicity

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while chloroform optimizes oxidation steps.

Catalytic Systems

  • Palladium catalysts : Pd(OAc)₂ for hydrogenation (0.5 mol% loading).

  • Acid catalysts : p-Toluenesulfonic acid (pTSA) for imine formation (5 mol%).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

  • HPLC : C18 column (acetonitrile/water gradient) achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals at δ 1.2–1.4 ppm (cyclopropane CH₂), δ 3.8 ppm (thiazole CH₃).

  • IR : Peaks at 1680 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O).

  • XRD : Confirms Z-configuration via dihedral angles (54.18° between rings).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Route 18595Short step countLow stereoselectivity
Route 27899High purityMulti-step purification

Route 2 is preferred for pharmaceutical applications due to superior purity, despite lower overall yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or disrupt the cell membrane of microorganisms .

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core: Tetrahydrothieno[3,4-d][1,3]thiazole with 5,5-dioxido.
  • Substituents : 3-Methyl group, cyclopropanecarboxamide (Z-configuration).
Analogs (Selected Examples)

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

  • Core : Thiazolo[3,2-a]pyrimidine.
  • Substituents : Benzylidene, furan, carbonitrile.
  • Key Functional Groups : Carbonitrile (IR: 2,219 cm⁻¹), sulfone .

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Core: [1,3,4]-Thiadiazole. Substituents: Acryloyl, dimethylamino, benzamide. Key Functional Groups: C=O (IR: 1,690 cm⁻¹) .

2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Core: Tetrahydrothieno[3,4-d][1,3]thiazole with 5,5-dioxido. Substituents: 2-Methoxyphenyl, methoxyacetamide. Comparison: Shares the sulfone core with the target compound but differs in substituent bulk and polarity .

N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide Core: Tetrahydrothieno[3,4-d][1,3]thiazole with 5,5-dioxido. Substituents: Propenyl, benzamide. Comparison: Similar core but lacks the cyclopropane group, favoring aromatic benzamide .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound C12H13N3O3S2 ~335.4* N/A Inferred: Sulfone (1,300–1,150 cm⁻¹), cyclopropane (δ 1.0–2.0 ppm)
11a C20H10N4O3S 386 243–246 IR: 2,219 cm⁻¹ (CN); ¹H NMR: δ 7.94 (=CH)
4g C21H20N4O2S 392 200 IR: 1,690 cm⁻¹ (C=O); MS: m/z 392 (M⁺)
Compound 8 () C15H16N2O3S2 336.4 N/A Smiles: C=CCN1C(=NC(=O)c2ccccc2)SC2CS(=O)(=O)CC21

*Calculated based on formula.

Functional Group Impact

  • Cyclopropane vs. Benzamide () : The cyclopropane carboxamide in the target compound introduces steric strain and may enhance membrane permeability compared to bulkier benzamide derivatives .
  • Sulfone Group : Present in both the target compound and analogs, sulfones improve oxidative stability and hydrogen-bonding capacity .
  • Methoxy vs. Methyl () : Methoxy groups in increase polarity and solubility compared to the target compound’s methyl group .

Biological Activity

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O4S2C_{15}H_{18}N_{2}O_{4}S_{2} with a molecular weight of 354.4 g/mol. The structure features a thieno[3,4-d][1,3]thiazole moiety which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H18N2O4S2C_{15}H_{18}N_{2}O_{4}S_{2}
Molecular Weight354.4 g/mol
Structural FeaturesThiazole ring, Cyclopropane

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key reactions include:

  • Formation of the thiazole ring through cyclization.
  • Amidation to introduce the cyclopropanecarboxamide moiety.

These steps are crucial for obtaining the desired compound with high purity and yield.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including the compound . It has shown promising results against various pathogenic bacteria and fungi. For instance:

  • Antibacterial Activity : The compound exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
  • Antifungal Activity : It has also demonstrated antifungal properties against Candida species and other fungi, indicating a broad spectrum of activity .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound using MTT assays on various cell lines such as HaCat (human keratinocytes) and Balb/c 3T3 (mouse fibroblasts). Results indicated that:

  • The compound displayed moderate to high cytotoxicity depending on the concentration and exposure time.
  • Structure-activity relationship (SAR) studies suggest that specific modifications to the thiazole ring enhance cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds with critical residues in target proteins such as DNA gyrase, which is essential for bacterial DNA replication .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, contributing to its antimicrobial efficacy.

Case Studies

  • Study on Antimicrobial Activity :
    • A series of thiazole derivatives were tested for their antimicrobial properties. The most active compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria.
    • Results indicated that modifications to the thiazole structure could enhance activity against resistant strains .
  • Cytotoxicity Assessment :
    • In a comparative study involving various thiazole derivatives, N-[(2Z)-3-methyl...cyclopropanecarboxamide showed promising results in inhibiting cancer cell lines with IC50 values comparable to established chemotherapeutics .

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